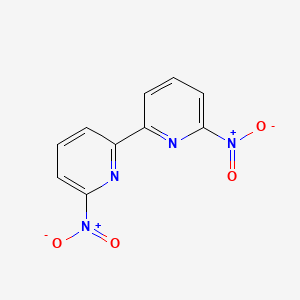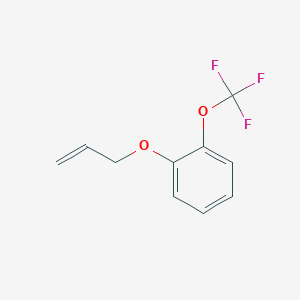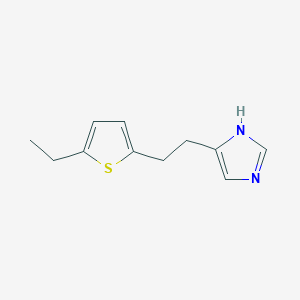
Triethylmethylammonium dibutyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylmethylammonium dibutyl phosphate is an organic compound with the molecular formula C15H36NO4P. It is a quaternary ammonium salt, characterized by its unique structure that includes both ammonium and phosphate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triethylmethylammonium dibutyl phosphate typically involves the reaction of triethylamine with methyl iodide to form triethylmethylammonium iodide. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phosphate group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, often involving strong reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkoxides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution can produce a variety of quaternary ammonium salts.
Aplicaciones Científicas De Investigación
Triethylmethylammonium dibutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism by which triethylmethylammonium dibutyl phosphate exerts its effects is primarily through its interaction with molecular targets via ionic and hydrogen bonding. The ammonium group can interact with negatively charged sites on biomolecules, while the phosphate group can form hydrogen bonds with various functional groups. These interactions can influence the stability and reactivity of the compound in different environments.
Comparación Con Compuestos Similares
- Tributylmethylammonium dibutyl phosphate
- Tetraethylammonium dibutyl phosphate
- Trimethylammonium dibutyl phosphate
Comparison: Triethylmethylammonium dibutyl phosphate is unique due to its specific combination of triethyl and methyl groups attached to the ammonium ion, which imparts distinct solubility and reactivity characteristics compared to its analogs. For instance, tributylmethylammonium dibutyl phosphate has bulkier substituents, affecting its steric properties and reactivity. Tetraethylammonium dibutyl phosphate, on the other hand, lacks the methyl group, which can influence its interaction with other molecules.
Propiedades
Fórmula molecular |
C15H36NO4P |
|---|---|
Peso molecular |
325.42 g/mol |
Nombre IUPAC |
dibutyl phosphate;triethyl(methyl)azanium |
InChI |
InChI=1S/C8H19O4P.C7H18N/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3,(H,9,10);5-7H2,1-4H3/q;+1/p-1 |
Clave InChI |
YWBVQHTUSHVKOT-UHFFFAOYSA-M |
SMILES canónico |
CCCCOP(=O)([O-])OCCCC.CC[N+](C)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



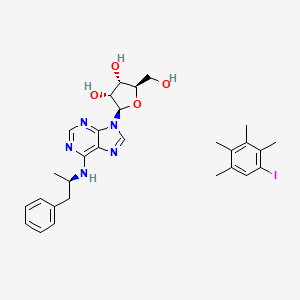

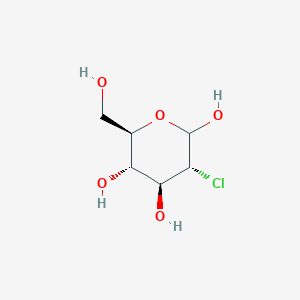
![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
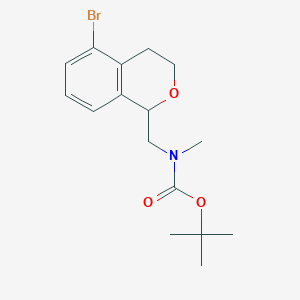
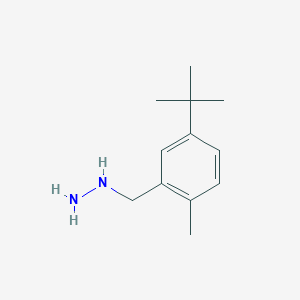
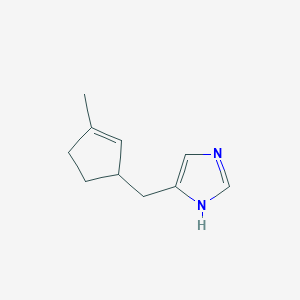
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
